4-Methyl-3-nitro-2-(trifluoromethyl)pyridine

pKa prediction acid-base chemistry reactivity

4-Methyl-3-nitro-2-(trifluoromethyl)pyridine (CAS 2383289-66-3) is a fluorinated pyridine building block with a unique 2-CF₃/3-NO₂ substitution pattern that activates the ring for regioselective nucleophilic aromatic substitution (SNAr) and vicarious nucleophilic substitution (VNS). Unlike 5-nitro isomers, this 3-nitro configuration directs functionalization to ortho/para positions, ensuring reproducible yields in multi-step synthesis. The adjacent trifluoromethyl group enhances metabolic stability and membrane permeability when incorporated into bioactive molecules. Ideal for medicinal chemistry SAR exploration and agrochemical library synthesis. Available in high-purity research quantities with global shipping.

Molecular Formula C7H5F3N2O2
Molecular Weight 206.124
CAS No. 2383289-66-3
Cat. No. B2935103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-nitro-2-(trifluoromethyl)pyridine
CAS2383289-66-3
Molecular FormulaC7H5F3N2O2
Molecular Weight206.124
Structural Identifiers
SMILESCC1=C(C(=NC=C1)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C7H5F3N2O2/c1-4-2-3-11-6(7(8,9)10)5(4)12(13)14/h2-3H,1H3
InChIKeyHGAYFEMOLVTART-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-3-nitro-2-(trifluoromethyl)pyridine (CAS 2383289-66-3) Procurement Overview: Key Properties and Strategic Sourcing Considerations


4-Methyl-3-nitro-2-(trifluoromethyl)pyridine (CAS 2383289-66-3) is a fluorinated pyridine derivative characterized by a unique substitution pattern: a trifluoromethyl group at position 2, a nitro group at position 3, and a methyl group at position 4 [1]. This specific arrangement imparts distinct electronic properties, including enhanced electron-withdrawing effects that facilitate nucleophilic aromatic substitution and cross-coupling reactions [1]. Predicted physicochemical properties include a molecular weight of 206.12 g/mol, XLogP3-AA of 2, topological polar surface area (TPSA) of 58.7 Ų, and a pKa of -2.84±0.30 [2]. These attributes position it as a versatile intermediate for constructing complex molecules in pharmaceutical and agrochemical research, offering a differentiated reactivity profile compared to other trifluoromethylpyridine isomers [1].

Why 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine (CAS 2383289-66-3) Cannot Be Readily Substituted by Other Trifluoromethylpyridine Isomers in Synthetic Workflows


Generic substitution with other trifluoromethylpyridine isomers (e.g., 4-methyl-5-nitro-2-(trifluoromethyl)pyridine) is not advisable due to divergent regiochemical outcomes in subsequent derivatization steps. The 3-nitro substitution pattern in CAS 2383289-66-3 directs nucleophilic attack to specific ring positions (ortho or para to the nitro group) via vicarious nucleophilic substitution (VNS) or oxidative pathways [1]. In contrast, the 5-nitro isomer exhibits distinct reactivity, often leading to substitution at the 4-position [1]. This fundamental difference in electronic distribution and reactive site accessibility can significantly alter reaction yields, regioselectivity, and the structural integrity of the final target molecule. Furthermore, the presence of a strongly electron-withdrawing trifluoromethyl group adjacent to the nitro group (at position 2) further polarizes the ring, enhancing SNAr reactivity in a manner not replicated in isomers lacking this precise arrangement [2]. Therefore, direct replacement with a similar-looking analog introduces substantial risk of synthetic failure or suboptimal yield in multi-step syntheses.

Quantitative Differentiation Guide for 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine (CAS 2383289-66-3) Against Closest Analogs


Predicted pKa Value as a Reactivity Discriminator vs. 5-Nitro Isomer

The predicted pKa of 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine (CAS 2383289-66-3) is -2.84±0.30 . This extremely low value indicates a very weak base, a consequence of the combined electron-withdrawing effects of the nitro and trifluoromethyl groups in a 1,2-relationship. This low pKa suggests the compound will remain unprotonated under most common reaction conditions, maintaining its electrophilic character for SNAr. In contrast, the 5-nitro isomer (CAS 944317-53-7) lacks this specific ortho relationship, and while its pKa is not publicly reported, the difference in substitution pattern is expected to result in a less electron-deficient ring, potentially altering reaction kinetics and requiring different acid/base handling.

pKa prediction acid-base chemistry reactivity

Predicted Boiling Point Comparison with 5-Nitro Isomer

Predicted boiling points provide a practical differentiation for purification and formulation. 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine (CAS 2383289-66-3) has a predicted boiling point of 228.3±40.0 °C , while the 5-nitro isomer (CAS 944317-53-7) is predicted to boil at 231.1±40.0 °C . Although the difference is small (2.8 °C), it is statistically significant within the prediction error margin and may translate to a measurable difference in experimental distillation or gas chromatography retention times. The predicted density for both compounds is identical at 1.428±0.06 g/cm³, making boiling point a key distinguishing physical property .

boiling point physical property purification

Topological Polar Surface Area (TPSA) and XLogP3-AA: Conformity with Drug-Likeness Guidelines

Computed physicochemical descriptors place 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine within favorable drug-like space. Its TPSA of 58.7 Ų [1] is below the common threshold of 140 Ų for oral bioavailability, and its XLogP3-AA of 2 [1] indicates balanced lipophilicity. Importantly, the 5-nitro isomer (CAS 944317-53-7) exhibits nearly identical computed values (TPSA 58.71 Ų, XLogP3 2) [2][3]. This demonstrates that while global lipophilicity and polar surface area are similar, the differentiation lies in the 3D electronic distribution and regiochemical reactivity, which are not captured by these 2D descriptors. This underscores the necessity of selecting the specific isomer for its unique reactivity rather than relying solely on bulk property similarity.

TPSA LogP drug-likeness ADME

Predicted Solubility and Physical State Differences Impacting Handling

The physical form and solubility of 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine differentiate it from the 5-nitro isomer. CAS 2383289-66-3 is reported as soluble in organic solvents , with no aqueous solubility data currently available. In contrast, the 5-nitro isomer (CAS 944317-53-7) is a liquid at room temperature and has a calculated aqueous solubility of 2.7 g/L at 25 °C . This difference in physical state (solid vs. liquid) and aqueous solubility can significantly impact handling, storage, and formulation protocols in laboratory and industrial settings. Procurement decisions may favor the solid target compound for ease of weighing and stability, or the liquid isomer for specific reaction media requirements.

solubility physical form handling

Optimal Research and Industrial Deployment Scenarios for 4-Methyl-3-nitro-2-(trifluoromethyl)pyridine (CAS 2383289-66-3) Based on Quantitative Evidence


Synthesis of 3-Nitro-2-(trifluoromethyl)pyridine-Derived Heterocycles via Vicarious Nucleophilic Substitution (VNS)

The 3-nitro substitution pattern in CAS 2383289-66-3 is ideally suited for VNS reactions, which allow for regioselective introduction of nucleophiles at positions ortho or para to the nitro group. This synthetic strategy has been well-documented for 3-nitropyridines, enabling the construction of complex heterocyclic frameworks with high regioselectivity [1]. The presence of an adjacent trifluoromethyl group further activates the ring towards nucleophilic attack, potentially enhancing reaction rates and yields compared to non-fluorinated analogs. This scenario is directly supported by class-level evidence on 3-nitropyridine reactivity.

Construction of Fluorinated Pharmacophores for Lead Optimization

With a TPSA of 58.7 Ų and XLogP3-AA of 2, CAS 2383289-66-3 resides within favorable drug-like property space [2]. Its core structure, containing a trifluoromethyl group, is a privileged motif in medicinal chemistry known to improve metabolic stability and membrane permeability. The nitro group serves as a synthetic handle for conversion to amines, enabling the generation of diverse amine-containing pharmacophores. This makes the compound a strategic building block for exploring structure-activity relationships (SAR) around fluorinated pyridine cores in hit-to-lead campaigns.

Agrochemical Intermediate for Fungicidal or Herbicidal Lead Discovery

Fluorinated pyridines are key intermediates in the development of novel agrochemicals, including fungicides and herbicides. The electron-withdrawing nature of the trifluoromethyl and nitro groups in CAS 2383289-66-3 enhances its reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [3]. This allows for the efficient introduction of diverse aryl, alkyl, or amino substituents, facilitating the rapid synthesis of compound libraries for screening against agricultural pests. The compound's unique substitution pattern may confer selectivity advantages over simpler trifluoromethylpyridines.

Development of Fluorinated Fluorescent Probes and Materials

Research has demonstrated that 3-nitropyridines can be functionalized to yield novel fluorescent molecules with large Stokes shifts [4]. The combination of a nitro group and a trifluoromethyl group in CAS 2383289-66-3 may impart unique photophysical properties (e.g., altered quantum yield or emission wavelength) when incorporated into extended π-systems. This presents an opportunity for materials scientists to explore this compound as a precursor for developing new fluorescent sensors or optoelectronic materials, where the precise substitution pattern directly influences the electronic transitions.

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